molecular formula C16H13BrClNO2 B12914068 Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro- CAS No. 827628-53-5

Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-

Cat. No.: B12914068
CAS No.: 827628-53-5
M. Wt: 366.63 g/mol
InChI Key: OZIZWSAATQWNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a suitable halide precursor.

    Attachment of the Chlorophenoxy Methyl Group: The chlorophenoxy methyl group can be attached through an etherification reaction, where a chlorophenol reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole
  • 3-(4-Chlorophenyl)-5-((4-bromophenoxy)methyl)-4,5-dihydroisoxazole
  • 3-(4-Fluorophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole

Uniqueness

3-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to the specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

827628-53-5

Molecular Formula

C16H13BrClNO2

Molecular Weight

366.63 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13BrClNO2/c17-12-3-1-11(2-4-12)16-9-15(21-19-16)10-20-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2

InChI Key

OZIZWSAATQWNJT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Br)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.